molecular formula C13H17ClN4O2S B2835901 2-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide CAS No. 2034343-80-9

2-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide

Cat. No.: B2835901
CAS No.: 2034343-80-9
M. Wt: 328.82
InChI Key: DLVMVRFTSQFORJ-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide is a synthetic organic compound that features a sulfonamide group attached to a benzene ring, a triazole ring, and a chlorinated alkyl chain

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Alkylation: The triazole ring is then alkylated with 3-methyl-2-chlorobutane under basic conditions to introduce the alkyl chain.

    Sulfonamide Formation: The final step involves the reaction of the alkylated triazole with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chlorine atom, leading to the formation of various derivatives.

    Oxidation and Reduction: The triazole ring and the sulfonamide group can participate in redox reactions, although these are less common.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically used for hydrolysis reactions.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the triazole or sulfonamide groups.

    Hydrolysis Products: Breakdown products including the corresponding amine and sulfonic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity.

Medicine

Medically, 2-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide is investigated for its potential as an antimicrobial agent. The triazole ring is a common motif in antifungal and antibacterial drugs, and the sulfonamide group enhances its binding affinity to microbial enzymes.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or chemical resistance.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide: Similar structure but with a different triazole isomer.

    2-chloro-N-(3-methyl-1-(2H-1,2,4-triazol-2-yl)butan-2-yl)benzenesulfonamide: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.

    2-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide derivatives: Various derivatives with different substituents on the benzene ring or the alkyl chain.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both a triazole ring and a sulfonamide group allows for diverse interactions with biological targets, making it a valuable compound in drug design and development.

Biological Activity

2-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide is a synthetic organic compound characterized by the presence of a sulfonamide group, a benzene ring, and a triazole moiety. Its unique structure suggests potential biological activities, particularly in the realm of anticancer properties and antimicrobial effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-chloro-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide. Its molecular formula is C13H17ClN4O2SC_{13}H_{17}ClN_{4}O_{2}S, and it has a molecular weight of approximately 318.81 g/mol. The compound features a triazole ring synthesized via a Huisgen 1,3-dipolar cycloaddition reaction, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has been evaluated against various human cancer cell lines using MTT assays to determine its cytotoxic effects.

Table 1: Anticancer Activity against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.63
HCT-116 (Colon)0.5
HeLa (Cervical)4.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited significant activity against HCT-116 and HeLa cell lines, suggesting its potential as an anticancer agent.

The mechanism underlying the anticancer activity of this compound appears to involve apoptosis induction in cancer cells. Flow cytometry analyses have shown that treatment with the compound leads to increased caspase activity, indicating activation of apoptotic pathways. This suggests that compounds with similar structures may serve as effective chemotherapeutic agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Triazole derivatives are known for their antifungal and antibacterial activities due to their ability to inhibit specific enzymes in microbial cells.

Table 2: Antimicrobial Activity Overview

MicroorganismActivityReference
Candida albicansModerate
Staphylococcus aureusStrong

The compound demonstrated moderate to strong activity against various pathogens, indicating its potential as an antimicrobial agent.

Case Studies

Several case studies have documented the effects of similar triazole-based compounds in clinical settings:

  • Study on MCF-7 Cell Line : A recent study showed that derivatives similar to our compound significantly inhibited the proliferation of MCF-7 cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : In vitro studies have indicated that triazole derivatives exhibit broad-spectrum antimicrobial properties, making them candidates for further development in treating infections caused by resistant strains .

Properties

IUPAC Name

2-chloro-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN4O2S/c1-10(2)12(9-18-15-7-8-16-18)17-21(19,20)13-6-4-3-5-11(13)14/h3-8,10,12,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVMVRFTSQFORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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